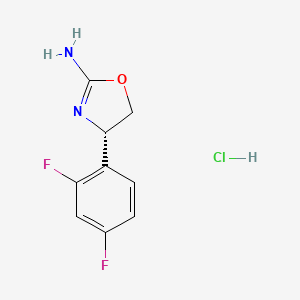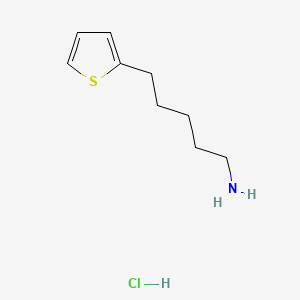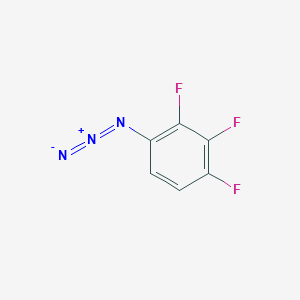
Cyclopentanone, 2-(1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(1-oxopropyl)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with propionic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the isomerization of cyclopentene oxide in the presence of a palladium catalyst. This reaction is carried out in a hydrogen atmosphere at elevated temperatures, resulting in the formation of cyclopentanone, 2-(1-oxopropyl)-, with high yield and selectivity .
Industrial Production Methods
Industrial production of cyclopentanone, 2-(1-oxopropyl)-, often involves the continuous flow preparation method. This method utilizes a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for efficient production with high purity and yield .
化学反応の分析
Types of Reactions
Cyclopentanone, 2-(1-oxopropyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form carboxylic acids.
Reduction: Reduction of cyclopentanone, 2-(1-oxopropyl)-, can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Cyclopentanone, 2-(1-oxopropyl)-, has several scientific research applications across various fields:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
作用機序
The mechanism of action of cyclopentanone, 2-(1-oxopropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .
類似化合物との比較
Cyclopentanone, 2-(1-oxopropyl)-, can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the oxopropyl group.
2-Methyl-5-(2-oxopropyl)cyclopentanone: A derivative with a methyl group at the fifth position.
2-Pentyl-cyclopentanone: A derivative with a pentyl group at the second position.
The uniqueness of cyclopentanone, 2-(1-oxopropyl)-, lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
特性
CAS番号 |
7391-48-2 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
2-propanoylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-7(9)6-4-3-5-8(6)10/h6H,2-5H2,1H3 |
InChIキー |
LYGKNTGKONXCRZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)



![{4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)







